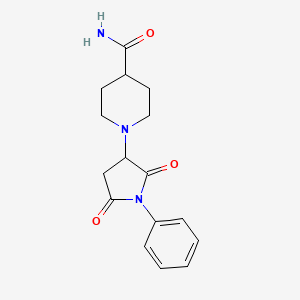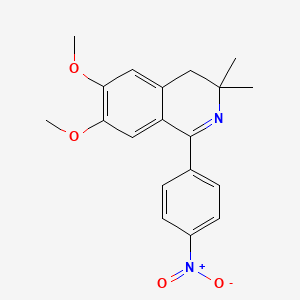
1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide is a chemical compound that belongs to the family of pyrrolidinyl-piperidine carboxamides. It is also known as CPP-109 or vigabatrin analog. CPP-109 is a potent and selective inhibitor of the enzyme GABA transaminase, which is responsible for the degradation of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction, anxiety, and other neurological disorders.
作用机制
CPP-109 is a potent and selective inhibitor of the enzyme GABA transaminase. GABA transaminase is responsible for the degradation of GABA in the brain. By inhibiting GABA transaminase, CPP-109 increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109. CPP-109 has also been shown to have anxiolytic effects, which may be due to its ability to increase the levels of GABA in the brain.
实验室实验的优点和局限性
CPP-109 has a number of advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. CPP-109 has also been shown to be effective in a number of animal models of addiction and anxiety, which makes it a useful tool for studying these disorders.
One limitation of CPP-109 is its potential toxicity. It has been shown to be toxic at high doses, which may limit its use in some experiments. Another limitation is its specificity. CPP-109 is a selective inhibitor of GABA transaminase, which means that it may not be effective in studying other enzymes or neurotransmitters.
未来方向
There are a number of potential future directions for research on CPP-109. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the development of new therapeutic applications for CPP-109. CPP-109 has been shown to be effective in the treatment of addiction and anxiety, but it may have other therapeutic applications as well. Finally, more research is needed to better understand the biochemical and physiological effects of CPP-109.
合成方法
CPP-109 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 1-phenyl-3-pyrrolidinone with ethyl chloroformate to form 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl) ethyl carbamate. This intermediate is then reacted with piperidine to form 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide.
科学研究应用
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in the treatment of addiction, anxiety, and other neurological disorders. CPP-109 has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109.
属性
IUPAC Name |
1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-15(21)11-6-8-18(9-7-11)13-10-14(20)19(16(13)22)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMLXNCOTWDBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole](/img/structure/B4969764.png)


![6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid](/img/structure/B4969776.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4969796.png)
![N-[4-(aminosulfonyl)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide](/img/structure/B4969800.png)

![3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4969802.png)
![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4969815.png)
![1-(4-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4969826.png)
![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)

![N-(3-chlorobenzyl)-3-[1-(1H-tetrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B4969843.png)
![8-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969848.png)